molecular formula C12H12O2S B1393519 [3-(Benzyloxy)thien-2-yl]methanol CAS No. 1030012-41-9

[3-(Benzyloxy)thien-2-yl]methanol

Cat. No. B1393519
M. Wt: 220.29 g/mol
InChI Key: FMDUWSQUXHNLCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(Benzyloxy)thien-2-yl]methanol (3BT) is a small organic compound with a unique chemical structure. It is a member of the thienylmethanol family, which is composed of compounds that contain a thienyl group attached to a methanol group. 3BT has been studied extensively due to its potential applications in various fields, including medicinal chemistry, drug design, and biochemistry.

Scientific Research Applications

1. Polymer Synthesis

[3-(Benzyloxy)thien-2-yl]methanol has been explored in polymer synthesis. For example, di(thien-2-yl) methanol, a related compound, has been used in the oxidative polymerization to produce quinoidal poly(di(thien-2-yl) methane), a type of polymer with interesting properties due to the removal of oxygen-containing groups (Hoffmann et al., 2000).

2. Catalyst Development

This compound has applications in catalyst development. For instance, tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol, a similar compound, has been synthesized and used to form a complex that catalyzes Huisgen 1,3-dipolar cycloadditions, a type of chemical reaction (Ozcubukcu et al., 2009).

3. Chemical Reactivity Studies

Studies on the chemical reactivity of related compounds, such as (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, have revealed insights into nucleophilic addition reactions under various conditions (Pouzet et al., 1998).

4. Photochemistry

Research has explored the photo-reorganization of compounds like 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, which are structurally related to [3-(Benzyloxy)thien-2-yl]methanol, leading to new organic compounds via photochemical synthesis (Dalal et al., 2017).

properties

IUPAC Name

(3-phenylmethoxythiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2S/c13-8-12-11(6-7-15-12)14-9-10-4-2-1-3-5-10/h1-7,13H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDUWSQUXHNLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(SC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Benzyloxy)thien-2-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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